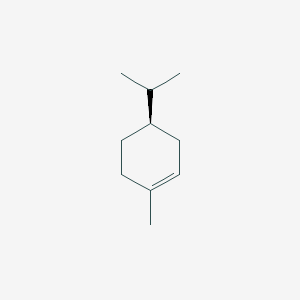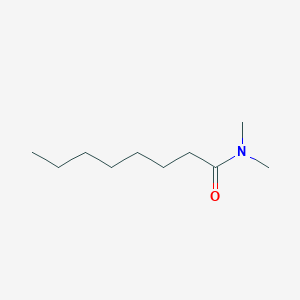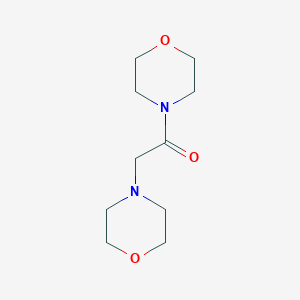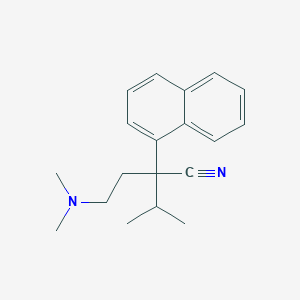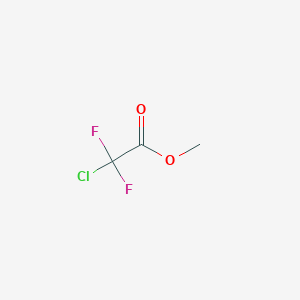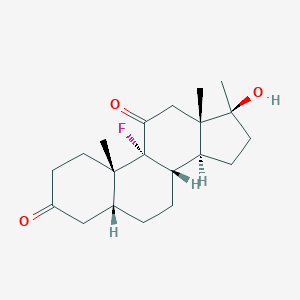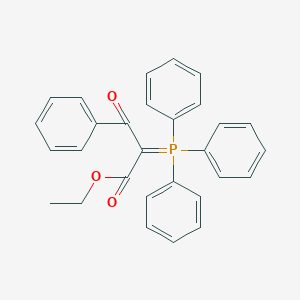
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is also known as Wittig reagent and is widely used in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate involves the formation of a carbon-carbon double bond between the carbonyl group of ethyl acetoacetate and the phosphorus atom of the Wittig reagent. This reaction leads to the formation of an alkene, which is an essential functional group in organic chemistry.
Biochemical and Physiological Effects:
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate has no known biochemical or physiological effects as it is not used as a drug or medication. However, it is important to note that this compound is highly reactive and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in lab experiments has several advantages. This compound is easy to synthesize, and the reaction conditions are mild, making it suitable for a wide range of applications. Additionally, it is a versatile reagent that can be used in various organic synthesis reactions. However, the use of this compound also has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in scientific research. One potential application is in the development of new drugs and pharmaceuticals. This compound can be used in the synthesis of chiral molecules, which are essential in drug discovery and development. Additionally, it can be used in the preparation of new materials with unique properties, such as conductive polymers and liquid crystals. Another potential direction is in the development of new organic synthesis reactions that utilize this reagent. Overall, the future of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in scientific research is promising, and further studies are needed to explore its full potential.
In conclusion, Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate is a versatile compound that has a wide range of applications in scientific research. Its use in organic synthesis reactions, the preparation of chiral molecules, and the development of new materials makes it an important reagent in various fields. While its use has some limitations, the future of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in scientific research is promising, and further studies are needed to explore its full potential.
Méthodes De Synthèse
The synthesis of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate involves the reaction of benzaldehyde with triphenylphosphine to form the corresponding phosphonium salt. The salt is then treated with ethyl acetoacetate to yield the final product. This reaction is known as the Wittig reaction and is widely used in organic synthesis reactions.
Applications De Recherche Scientifique
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used in the preparation of chiral molecules, which are essential in drug discovery and development.
Propriétés
Numéro CAS |
1474-31-3 |
|---|---|
Nom du produit |
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate |
Formule moléculaire |
C29H25O3P |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
ethyl 3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H25O3P/c1-2-32-29(31)28(27(30)23-15-7-3-8-16-23)33(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clé InChI |
NBEBVLLUTTUCFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Autres numéros CAS |
1474-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





